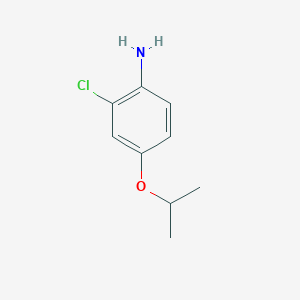

2-Chloro-4-isopropoxyaniline

描述

Structural Classification and Significance of Substituted Anilines

2-Chloro-4-isopropoxyaniline is classified as a substituted aniline (B41778). Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (-NH2). wikipedia.org Substituted anilines are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of aniline are replaced by other functional groups. drugbank.com In the case of this compound, the aniline core is modified with a chlorine atom at the second position and an isopropoxy group (-OCH(CH3)2) at the fourth position.

The structure of the amine group in anilines is slightly pyramidal, with the nitrogen's hybridization being between sp² and sp³. wikipedia.org The presence of the amino group makes the benzene ring "electron-rich," which means it is highly susceptible to electrophilic substitution reactions, typically at the ortho and para positions. wikipedia.org

The significance of substituted anilines stems from the profound impact these substituents have on the molecule's physical and chemical properties. researchgate.net

Halogen Substituents: The introduction of a halogen, such as chlorine, into the aniline ring has a significant electronic effect. Halogens are electron-withdrawing through the inductive effect but electron-donating through resonance. This dual nature modifies the basicity of the amino group and the reactivity of the aromatic ring. nih.gov Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

Alkoxy Substituents: Alkoxy groups, like the isopropoxy group, are strong electron-donating groups. They increase the electron density of the aromatic ring, further enhancing its reactivity in electrophilic substitution reactions. The presence of an alkoxy group can also influence the molecule's solubility and its ability to participate in hydrogen bonding. researchgate.net

The specific substitution pattern in this compound, with both an electron-withdrawing chlorine atom and an electron-donating isopropoxy group, creates a unique electronic environment. This tailored structure makes it a valuable intermediate for synthesizing more complex molecules with specific, desired properties.

Current Research Landscape and Strategic Importance of this compound as a Chemical Entity

This compound is a specialized chemical intermediate. Its strategic importance lies in its utility as a building block for creating a diverse range of more complex organic molecules. While specific research applications for this exact compound are not extensively documented in publicly available literature, its structure is indicative of its role in the synthesis of targeted compounds in sectors like pharmaceuticals and materials science. The chloro and isopropoxy groups provide reactive sites and modify the electronic properties, making it a tailored precursor. lookchem.comguidechem.com

For instance, related chloro-nitroaniline structures are used as intermediates in manufacturing dyes and pharmaceuticals, such as the molluscicide niclosamide. plos.orgnih.gov The biodegradation of 2-chloro-4-nitroaniline (B86195) has been studied, indicating the environmental and biological relevance of such substituted anilines. plos.org The isopropoxy group is found in various chemical structures used in research, including those with potential therapeutic applications. The strategic value of this compound, therefore, is as a precisely functionalized scaffold for organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1071989-24-6 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Predicted Boiling Point | 273.7 ± 20.0 °C |

| Predicted Density | 1.152 ± 0.06 g/cm³ |

Data sourced from available chemical databases. lookchem.comguidechem.com

Historical Development of Synthetic Approaches to Halogenated and Alkoxy-Substituted Anilines

The synthesis of substituted anilines is deeply rooted in the history of organic chemistry, which expanded significantly after the discovery and industrialization of aniline in the mid-19th century. wikipedia.org The development of methods to introduce halogen and alkoxy groups onto an aromatic ring has been a continuous area of research, driven by the need for novel chemical intermediates.

Early Methods: Initial approaches to halogenation often involved direct electrophilic aromatic substitution. However, the high reactivity of the aniline ring made controlling the reaction to achieve specific isomers (regioselectivity) a significant challenge, often leading to multiple substitutions. wikipedia.orgnih.gov For example, reacting aniline with bromine water results in the formation of 2,4,6-tribromoaniline. wikipedia.org To achieve mono-substitution, protection of the amino group (e.g., by acetylation) was required.

Modern Catalytic Methods: The 20th and 21st centuries saw the advent of powerful transition-metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of substituted anilines.

Buchwald-Hartwig Amination: Developed in the mid-1990s, this palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides (or pseudohalides) with amines. rsc.org It has become a cornerstone for synthesizing a wide array of primary, secondary, and tertiary anilines under relatively mild conditions. rsc.org

Ullmann Condensation: This is a copper-catalyzed reaction that also forms C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods but remaining a valuable tool. rsc.org Modern research has focused on developing milder and more efficient Ullmann-type coupling procedures. rsc.org

Synthesis of Halogenated Anilines: Recent advancements have provided more regioselective methods. One innovative approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. Treating these N-oxides with thionyl chloride or thionyl bromide allows for selective ortho-chlorination or para-bromination, respectively, providing access to specific halogenated anilines that are difficult to obtain through classical methods. nih.govacs.org

Synthesis of Alkoxy-Substituted Anilines: A common route to alkoxy-substituted anilines involves the alkylation of the corresponding aminophenol. For example, 3-isopropoxyaniline (B150228) can be synthesized by the alkylation of 3-aminophenol (B1664112) with isopropyl bromide. Another approach involves the reduction of a nitro group after the alkoxy group has been introduced. For instance, the synthesis of 2,4-dichloro-5-isopropoxy aniline can start from 2,4-dichlorophenol, which undergoes esterification, nitration, hydrolysis, and etherification, followed by the reduction of the nitro group to an amine. google.com

Table 2: Overview of Key Synthetic Methods for Substituted Anilines

| Method | Description | Metal Catalyst | Key Features |

|---|---|---|---|

| Electrophilic Halogenation | Direct reaction with a halogenating agent. | None | Often lacks regioselectivity; may require protecting groups for control. wikipedia.org |

| Buchwald-Hartwig Amination | Coupling of an aryl halide with an amine. | Palladium | High efficiency, broad substrate scope, mild reaction conditions. rsc.org |

| Ullmann Condensation | Coupling of an aryl halide with an amine. | Copper | Often requires higher temperatures but is a robust and established method. rsc.org |

| N-Oxide Halogenation | Halogenation of an aniline via its N-oxide intermediate. | None | Provides high regioselectivity for ortho-chlorination and para-bromination. nih.govacs.org |

| Alkylation of Aminophenols | Nucleophilic substitution on an aminophenol to add an alkyl group. | None | Direct method for creating alkoxy-substituted anilines. |

| Reduction of Nitroarenes | Reduction of a nitro group on a substituted benzene ring. | Various (e.g., Fe, SnCl₂) | A common final step in a multi-step synthesis to introduce the amine group. google.com |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQSAFYGNQJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Isopropoxyaniline

Conventional Synthetic Pathways to 2-Chloro-4-isopropoxyaniline

Conventional syntheses of this compound typically involve multi-step sequences starting from readily available precursors. The order of reactions, including halogenation, isopropoxylation, and the formation of the aniline (B41778) group, is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Selection and Transformation of Key Precursors for this compound Synthesis

The synthesis of this compound can be approached from different starting materials, with two plausible key precursors being 4-isopropoxyaniline and 2-chloro-4-nitrophenol.

Route starting from 4-Isopropoxyaniline: In this pathway, the isopropoxy and amino groups are already in the desired para-relationship. The primary transformation is the selective chlorination of the aromatic ring at the position ortho to the activating amino group. The amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position.

Route starting from 2-Chloro-4-nitrophenol: This precursor has the chloro group and a nitro group, which will be later converted to the aniline, correctly positioned. The synthesis involves the etherification of the phenolic hydroxyl group to an isopropoxy group, followed by the reduction of the nitro group to an amine. The synthesis of 2-chloro-4-nitrophenol itself can be achieved by the chlorination of 4-nitrophenol.

Multi-Step Reaction Sequences and Intermediate Isolation Strategies

Multi-step synthesis is a common strategy in organic chemistry for the preparation of complex molecules from simpler starting materials. libretexts.org The synthesis of this compound from 2-chloro-4-nitrophenol exemplifies such a sequence.

The key steps in this sequence are:

Isopropoxylation: The reaction of 2-chloro-4-nitrophenol with an isopropylating agent, such as 2-bromopropane or isopropyl alcohol, under basic conditions to form the intermediate 2-chloro-4-isopropoxynitrobenzene.

Reduction: The conversion of the nitro group of 2-chloro-4-isopropoxynitrobenzene to an amino group to yield the final product, this compound.

Intermediate isolation is crucial in multi-step syntheses to ensure the purity of the final product. After the isopropoxylation step, the reaction mixture is typically worked up to isolate the 2-chloro-4-isopropoxynitrobenzene. This can involve extraction, washing to remove the base and any unreacted phenol, and purification by techniques such as crystallization or chromatography. The purified intermediate is then used in the subsequent reduction step.

Halogenation and Isopropoxylation Reaction Optimization

Halogenation: The direct chlorination of anilines requires careful control to achieve regioselectivity and avoid over-halogenation. For the synthesis starting from 4-isopropoxyaniline, the chlorination would be directed to the 2-position. The use of specific chlorinating agents and reaction conditions is key. For instance, direct chlorination of unprotected anilines can be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide. beilstein-journals.orgrsc.org The reaction conditions, such as solvent, temperature, and catalyst, play a significant role in the outcome.

Isopropoxylation (O-alkylation): The etherification of the hydroxyl group in 2-chloro-4-nitrophenol is typically an O-alkylation reaction. mdpi.com Optimization of this step involves the choice of the isopropylating agent, the base, the solvent, and the reaction temperature. Common isopropylating agents include isopropyl halides (e.g., 2-bromopropane). The reaction is generally carried out in the presence of a base to deprotonate the phenol. The choice of solvent can also influence the reaction rate and yield. researchgate.net

Below is a table summarizing key parameters for optimization of these reactions based on general principles of organic synthesis.

| Parameter | Halogenation (Chlorination of 4-isopropoxyaniline) | Isopropoxylation (of 2-chloro-4-nitrophenol) |

| Reagent | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) | 2-Bromopropane, 2-Iodopropane |

| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) | Acetone, Dimethylformamide (DMF) |

| Catalyst/Base | None or mild acid catalyst | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Temperature | 0 °C to room temperature | Room temperature to 80 °C |

Reductive Transformations for Aniline Moiety Formation

The final step in the synthetic route starting from 2-chloro-4-nitrophenol is the reduction of the nitro group to form the aniline. The reduction of aromatic nitro compounds is a well-established transformation with a variety of available methods. wikipedia.org

Common methods for the reduction of nitroaromatics include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. rsc.org It is often a clean and efficient method.

Metal-Acid Reductions: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C.

Sulfide Reduction: Reagents like sodium sulfide or sodium hydrosulfite can also be used for the reduction of nitro groups. wikipedia.org

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For 2-chloro-4-isopropoxynitrobenzene, catalytic hydrogenation is often a preferred method due to its high efficiency and cleaner reaction profile.

Advanced and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. This includes the use of catalytic systems that can improve selectivity, reduce waste, and operate under milder conditions.

Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems can significantly improve the synthesis of this compound.

For Halogenation: Organocatalysis has emerged as a powerful tool for regioselective halogenation. For instance, secondary ammonium salts have been used as organocatalysts for the ortho-selective chlorination of anilines, which would be relevant for the synthesis starting from 4-isopropoxyaniline. nih.gov These catalysts can offer high selectivity under mild reaction conditions.

For Reduction of Nitro Group: The catalytic reduction of nitroaromatics is an area of active research, with a focus on developing more efficient and reusable catalysts. researchgate.net Nanoparticle catalysts, such as those based on gold or rhenium, have shown high activity for the reduction of nitro compounds. rsc.orgresearchgate.net Biocatalysis, using enzymes like nitroreductases, also presents a green alternative to traditional chemical methods, offering high chemoselectivity under mild, aqueous conditions.

The following table presents a comparison of conventional and advanced catalytic approaches for key synthetic steps.

| Transformation | Conventional Method | Advanced Catalytic Approach | Advantages of Advanced Approach |

| Chlorination | Stoichiometric chlorinating agents (e.g., NCS) | Organocatalytic chlorination (e.g., with secondary ammonium salts) nih.gov | High regioselectivity, mild conditions, metal-free. |

| Nitro Reduction | Metal-acid reduction (e.g., Fe/HCl) | Catalytic hydrogenation with nanoparticle catalysts (e.g., Au, Re) rsc.orgresearchgate.net, Biocatalysis (nitroreductases) | Higher efficiency, reusability of catalyst, milder conditions, improved sustainability. |

Microwave-Assisted and Flow Chemistry Techniques in Synthesis

Modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional batch processes for the preparation of specialty chemicals like this compound. These techniques can lead to enhanced reaction rates, improved yields, better selectivity, and safer reaction conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. ajrconline.organton-paar.com This method can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ajrconline.org For the synthesis of substituted anilines, microwave irradiation has been successfully employed in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. rsc.org

A hypothetical microwave-assisted synthesis of this compound could involve the reaction of 2-chloro-4-aminophenol with 2-bromopropane in the presence of a base. The reaction parameters that would require optimization are presented in the interactive table below.

Table 1: Potential Parameters for Microwave-Assisted Synthesis Optimization

| Parameter | Range/Options | Rationale |

|---|---|---|

| Temperature (°C) | 80 - 150 | To accelerate the reaction rate while minimizing decomposition. |

| Time (min) | 5 - 30 | Microwave synthesis typically allows for significantly shorter reaction times. |

| Solvent | DMF, DMSO, Ethanol | High-boiling polar solvents are often effective in microwave synthesis. |

| Base | K2CO3, Cs2CO3, Et3N | To facilitate the deprotonation of the phenolic hydroxyl group. |

Flow Chemistry Techniques:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency. acs.orgacs.org The synthesis of functionalized anilines has been successfully demonstrated using flow chemistry, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org

A potential flow chemistry approach for synthesizing this compound could involve the continuous nitration of a suitable precursor followed by an in-line reduction. For instance, the nitration of 3-chloro-isopropoxybenzene could be performed in a microreactor with precise temperature control to manage the exothermic nature of the reaction. The resulting nitro compound could then be passed through a packed-bed reactor containing a hydrogenation catalyst to yield the desired aniline. This integrated, multi-step flow process would minimize the isolation of potentially hazardous intermediates. acs.org

The table below outlines a conceptual multi-step flow synthesis of this compound, highlighting the potential advantages of this approach.

Table 2: Conceptual Multi-Step Flow Synthesis of this compound

| Reaction Step | Flow Reactor Type | Key Advantage in Flow |

|---|---|---|

| Nitration | Microreactor with efficient heat exchange | Enhanced safety and control over highly exothermic reaction. |

| Reduction | Packed-bed reactor with a solid-supported catalyst | Continuous processing and easy catalyst separation. |

| Work-up/Purification | In-line liquid-liquid extraction and purification modules | Telescoped process with reduced manual handling. |

Green Chemistry Principles in Process Development for this compound

The application of green chemistry principles is crucial in the modern chemical industry to develop sustainable and environmentally benign processes. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsemanticscholar.orgchemrxiv.org

In the process development for this compound, several green chemistry principles can be applied:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved by optimizing reaction conditions to maximize yield and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are preferable to substitution reactions, which generate byproducts.

Use of Safer Solvents and Auxiliaries: The selection of solvents is critical. Whenever possible, water or other environmentally benign solvents should be used. If organic solvents are necessary, greener alternatives should be considered, and their use should be minimized.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis and flow chemistry can contribute to energy efficiency by reducing reaction times and improving heat transfer. ajrconline.organton-paar.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. For the reduction of a nitro precursor to form the aniline, catalytic hydrogenation is a greener alternative to stoichiometric metal reductions.

The following table provides a qualitative assessment of different potential synthetic routes to this compound based on green chemistry principles.

Table 3: Green Chemistry Assessment of Potential Synthetic Routes

| Synthetic Route | Key Green Chemistry Principle Applied | Potential Improvement |

|---|---|---|

| Catalytic hydrogenation of 2-chloro-4-isopropoxynitrobenzene | Use of Catalysis, High Atom Economy | Use of a recyclable catalyst and a green solvent. |

| Ammonolysis of 2-chloro-4-isopropoxyphenol | Potential for high atom economy | Requires harsh conditions; optimization for milder conditions would be beneficial. |

| Buchwald-Hartwig amination of 1-bromo-2-chloro-4-isopropoxybenzene | Versatile catalytic method | Catalyst cost and removal can be a challenge. |

Process Intensification and Scale-Up Considerations in the Production of this compound

Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. acs.orggoogle.com For the production of this compound, process intensification strategies can lead to significant improvements in safety, cost-effectiveness, and environmental performance.

Key areas for process intensification in the synthesis of this compound include:

Miniaturization and Microreactors: The use of microreactors in flow chemistry allows for excellent heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions like nitration. This leads to safer operation and better control over product quality.

Integration of Reaction and Separation: Combining reaction and separation steps into a single unit operation can significantly reduce equipment size and energy consumption. For example, reactive distillation could potentially be employed in the etherification step of the synthesis.

Use of Alternative Energy Sources: As discussed, microwave irradiation is an effective tool for process intensification, leading to rapid heating and shorter reaction times.

Scale-Up Considerations:

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that must be carefully addressed.

Heat Transfer: Exothermic reactions, such as nitration, can become difficult to control on a large scale due to the decrease in the surface area-to-volume ratio. The use of continuous flow reactors with high heat transfer efficiency is a key strategy to mitigate this risk.

Mass Transfer: In multiphase reactions, such as catalytic hydrogenation, ensuring efficient mixing and contact between reactants and the catalyst is crucial for maintaining high reaction rates and yields.

Safety of Hazardous Reagents and Intermediates: The synthesis of this compound may involve the use of hazardous materials like strong acids, oxidizing agents, and flammable solvents. A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks. A patent for a related compound, 2,4-dichloro-5-isopropoxyaniline (B1580495), highlights the use of hydrazine hydrate, a hazardous reagent, in the reduction of the corresponding nitro compound, underscoring the importance of careful handling and process control.

The following table summarizes key scale-up challenges and potential mitigation strategies for the production of this compound.

Table 4: Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Mitigation Strategy |

|---|---|

| Control of exothermic nitration | Use of continuous flow microreactors; careful control of reagent addition and cooling. |

| Efficient catalytic hydrogenation | Optimization of catalyst loading, pressure, and agitation; use of a slurry or packed-bed reactor. |

| Handling of hazardous materials | Implementation of robust safety protocols; use of closed systems; automation to minimize operator exposure. |

| Product isolation and purification | Development of efficient crystallization or distillation procedures; in-line purification in a continuous process. |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Isopropoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring of 2-chloro-4-isopropoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the amino (-NH2) and isopropoxy (-OCH(CH3)2) groups. Both of these groups are ortho, para-directing. ijrar.orgchemistrysteps.com However, the chloro (-Cl) group is a deactivating, yet also ortho, para-directing substituent.

The directing effects of the substituents are additive. The powerful activating and directing influence of the amino and isopropoxy groups dominates over the deactivating effect of the chlorine atom. The amino group is a stronger activating group than the isopropoxy group. Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group.

In this compound, the positions ortho to the amino group are C3 and C5. The para position is occupied by the isopropoxy group. The isopropoxy group directs to its ortho positions, which are C3 and C5. The chlorine atom at C2 directs to its ortho position (C3) and para position (C6, which is equivalent to C2 relative to the amino group).

Considering the combined directing effects, the most activated positions for electrophilic attack are C3 and C5. Steric hindrance from the adjacent chloro and isopropoxy groups might influence the relative rates of substitution at these positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions. In some cases, the amino group may need to be protected, for example by acylation, to prevent side reactions and to moderate its activating effect.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br+ | 2-Chloro-5-bromo-4-isopropoxyaniline | The amino and isopropoxy groups strongly activate the ortho and para positions. The C5 position is sterically less hindered than the C3 position. |

| Nitration | NO2+ | 2-Chloro-4-isopropoxy-5-nitroaniline | Similar to bromination, the strong activating groups direct the incoming nitro group to the C5 position. |

| Sulfonation | SO3 | 3-Amino-2-chloro-5-isopropoxybenzenesulfonic acid | Sulfonation is often reversible and can be influenced by steric factors, potentially favoring the C3 position. |

Nucleophilic Aromatic Substitution Reactions at the Chloro-Substituted Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgyoutube.com In this compound, the chloro group is a potential leaving group. However, the ring is substituted with electron-donating groups (amino and isopropoxy), which disfavor the formation of the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. libretexts.org

Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, harsh conditions or the use of a catalyst would likely be necessary. The reaction may proceed through an elimination-addition mechanism (via a benzyne (B1209423) intermediate) if a very strong base is used, though this is less common for chloroarenes compared to bromo- or iodoarenes.

| Nucleophile | Reaction Conditions | Predicted Outcome | Reasoning |

|---|---|---|---|

| Methoxide (CH3O-) | Methanol (B129727), heat | No reaction | The aromatic ring is electron-rich, deactivating it towards nucleophilic attack. |

| Ammonia (NH3) | High temperature and pressure | Possible slow substitution | Forcing conditions might induce a slow substitution of the chlorine atom. |

| Sodium amide (NaNH2) | Liquid ammonia | Potential for benzyne formation | A very strong base could lead to an elimination-addition mechanism. |

Reactivity of the Isopropoxy Functional Group

The isopropoxy group is an ether linkage to the aromatic ring. Aryl ethers are generally stable and unreactive. noaa.gov The carbon-oxygen bond of the ether is strong, and cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid or hydrobromic acid. The cleavage of isopropyl aryl ethers can be achieved with reagents like aluminum trichloride. acs.org

The alkyl portion of the isopropoxy group can potentially undergo reactions, but this is less common and would require specific reagents or conditions, such as photocatalytic functionalization. rsc.org Under typical electrophilic or nucleophilic aromatic substitution conditions, the isopropoxy group remains intact.

Oxidative and Reductive Transformations of this compound

The amino group of anilines is susceptible to oxidation. aip.org The oxidation of substituted anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. umn.eduacs.org The presence of other substituents on the ring can influence the course of the oxidation. One-electron oxidation of aniline and its derivatives has been a subject of study to understand their transformation pathways. nih.gov

Conversely, the chloro group on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with palladium on carbon and a hydrogen source) or with reducing metals.

Detailed Kinetic and Mechanistic Studies on Reactions Involving this compound

Kinetic studies on the electrophilic substitution of anilines have shown that the reaction rates are highly dependent on the nature of the substituents. cdnsciencepub.com The powerful activating effect of the amino group leads to very fast reaction rates. In acidic solutions, the amino group can be protonated to form an anilinium ion (-NH3+), which is strongly deactivating and meta-directing. Therefore, the pH of the reaction medium can have a profound effect on the kinetics and mechanism of electrophilic substitution.

Mechanistic studies of nucleophilic aromatic substitution on chloroanilines often focus on systems with activating electron-withdrawing groups. researchgate.net The mechanism can be either a two-step addition-elimination (SNAr) or a concerted process. nih.gov For electron-rich systems like this compound, any potential nucleophilic substitution would likely proceed through a high-energy transition state, resulting in slow reaction rates.

Synthesis and Exploration of Derivatives of 2 Chloro 4 Isopropoxyaniline

Formation of N-Substituted Derivatives via Amidation and Acylation Reactions

The primary amino group (-NH₂) of 2-Chloro-4-isopropoxyaniline is a nucleophilic center, making it amenable to reactions with electrophilic acylating agents to form N-substituted derivatives. These amidation and acylation reactions are fundamental in organic synthesis for creating amide bonds.

Amide Bond Formation Methodologies Utilizing this compound

The direct acylation of this compound can be achieved using various standard methodologies to yield N-acyl derivatives. The choice of method often depends on the reactivity of the acylating agent and the desired scale of the reaction.

Reaction with Acyl Chlorides and Anhydrides: A common and straightforward method involves reacting the aniline (B41778) with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Carboxylic Acid Coupling: For direct amidation with carboxylic acids, coupling agents are necessary to activate the carboxylic acid. Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts can be used. These methods are typically performed under mild conditions and tolerate a wide range of functional groups. A protocol for amide coupling that is efficient for sterically hindered substrates involves the in situ formation of acyl fluorides, which then react with the amine at elevated temperatures.

The following table illustrates potential N-acylated derivatives synthesized from this compound using representative acylating agents.

| Acylating Agent | Base/Coupling Agent | Expected Product |

| Acetyl Chloride | Pyridine | N-(2-chloro-4-isopropoxyphenyl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(2-chloro-4-isopropoxyphenyl)benzamide |

| Acetic Anhydride | Sodium Acetate (B1210297) | N-(2-chloro-4-isopropoxyphenyl)acetamide |

| Propanoic Acid | EDC/HOBt | N-(2-chloro-4-isopropoxyphenyl)propanamide |

| 4-Nitrobenzoic Acid | TBTU/DIPEA | N-(2-chloro-4-isopropoxyphenyl)-4-nitrobenzamide |

Condensation and Cyclization Reactions for Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems from this compound typically requires prior functionalization of the aromatic ring to introduce a second reactive group, which can then participate in a condensation and cyclization cascade. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science.

For instance, to synthesize quinazoline (B50416) derivatives, the aniline precursor must contain a carbonyl or nitrile group at the ortho position to the amine. Similarly, the formation of benzimidazoles requires an ortho-diamine. Therefore, the initial step would involve the functionalization of this compound as discussed in Section 4.3.

Assuming a hypothetical precursor, 3-amino-2-chloro-4-isopropoxybenzaldehyde, is synthesized, it could undergo condensation with various amines followed by cyclization to form quinazolines, as shown in the table below.

| Reagent | Catalyst/Conditions | Resulting Heterocyclic System |

| Benzylamine | I₂ / O₂ (oxidant) | 2-Phenyl-substituted Quinazoline |

| Ammonium Acetate | Bmim[FeCl₄] (Ionic Liquid) | Unsubstituted Quinazoline |

| Formamide | N/A (thermal) | Unsubstituted Quinazoline |

| Guanidine Nitrate | N/A | 2-Amino-quinazoline |

Likewise, if a precursor such as 3-amino-4-isopropoxy-2-chloro-1-nitrobenzene were reduced to 1,2-diamino-3-chloro-5-isopropoxybenzene, it could be cyclized to form benzimidazoles.

| Reagent | Catalyst/Conditions | Resulting Heterocyclic System |

| Formic Acid | Reflux | Benzimidazole (B57391) |

| Aromatic Aldehyde (Ar-CHO) | H₂O₂/TiO₂ | 2-Aryl-benzimidazole |

| Carbon Disulfide | KOH / Methanol (B129727) | Benzimidazole-2-thione |

Further Functionalization of the Aromatic Ring System

The existing substituents on the this compound ring direct the position of any subsequent electrophilic aromatic substitution (SEAr) reactions. The directing effects are as follows:

-NH₂ (Amino): Strongly activating, ortho, para-directing.

-O-iPr (Isopropoxy): Strongly activating, ortho, para-directing.

-Cl (Chloro): Deactivating, ortho, para-directing.

The positions ortho and para to the powerful amino group are C3 and C5. The position ortho to the isopropoxy group is C3 and C5. The position ortho to the chloro group is C1 (substituted) and C3. The combined influence of these groups, particularly the strongly activating amino and isopropoxy groups, will preferentially direct incoming electrophiles to the C3 and C5 positions, which are ortho and para to the amine, respectively. Steric hindrance from the isopropoxy group might slightly favor substitution at the C5 position.

To prevent unwanted side reactions at the highly reactive amino group, it is often protected as an amide (e.g., acetamide) before performing electrophilic aromatic substitution. The amide group is still an ortho, para-director but is less activating than the free amine.

Key functionalization reactions could include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, likely at the C3 or C5 position. This group can then be reduced to a second amino group, creating a precursor for benzimidazole synthesis.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid could introduce another halogen atom.

Friedel-Crafts Acylation: Introduction of an acyl group (e.g., -COCH₃) using an acyl chloride and a Lewis acid like AlCl₃, likely at the C5 position due to steric factors. This would generate a precursor for quinazoline synthesis.

Exploration of Structure-Property Relationships in Designed Derivatives of this compound (focus on chemical design)

The chemical design of derivatives allows for the systematic tuning of molecular properties. Structure-property relationships (SPR) and structure-activity relationships (SAR) are critical concepts in the development of new functional molecules. By strategically modifying the this compound scaffold, properties such as solubility, electronic character, and biological interactions can be modulated.

The design process focuses on how different functional groups impact key physicochemical parameters:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ versus electron-donating groups (EDGs) like -OCH₃ or alkyl chains on the N-acyl moiety or the heterocyclic system can alter the electron density of the entire molecule. This influences its reactivity, basicity, and ability to participate in hydrogen bonding. For example, adding a nitro group to an aromatic ring generally enhances fungicidal activity in certain classes of compounds.

Lipophilicity: This property, often estimated by the partition coefficient (log P), governs the solubility of a compound in nonpolar versus polar environments. Converting the primary amine to various amides (Section 4.1) or forming larger heterocyclic systems (Section 4.2) will almost always increase lipophilicity. This can be fine-tuned by the choice of substituent; for example, a long alkyl chain on an acyl group will increase log P more than a small methyl group.

Steric Effects: The size and shape of the derivatives influence how they can interact with biological targets or pack in a solid state. Bulky groups can be introduced to confer specific conformations or to probe steric tolerance in a target binding site.

The following conceptual table illustrates how designed modifications to the parent structure could be expected to influence key chemical properties.

| Modification Type | Example Derivative Structure | Expected Change in Lipophilicity (log P) | Expected Electronic Effect |

| N-Acylation | N-(2-chloro-4-isopropoxyphenyl)acetamide | Increase | Amide group is weakly deactivating for SEAr |

| N-Aroylation (EWG) | N-(2-chloro-4-isopropoxyphenyl)-4-nitrobenzamide | Significant Increase | Addition of a strong EWG to the periphery |

| N-Aroylation (EDG) | N-(2-chloro-4-isopropoxyphenyl)-4-methoxybenzamide | Significant Increase | Addition of a strong EDG to the periphery |

| Heterocycle Formation | Hypothetical 2-Aryl-benzimidazole derivative | Substantial Increase | Introduction of a basic imidazole (B134444) ring system |

This systematic approach to derivatization allows chemists to rationally design and synthesize novel molecules with tailored properties for a wide range of applications.

Applications of 2 Chloro 4 Isopropoxyaniline As a Strategic Chemical Intermediate

Intermediate in Agrochemical Synthesis

The structural characteristics of 2-Chloro-4-isopropoxyaniline make it a relevant precursor in the development of modern agrochemicals. The aniline (B41778) group provides a reactive site for building more complex molecular structures, while the chloro and isopropoxy groups help to confer specific physical and chemical properties to the final active ingredients, influencing their biological activity and environmental behavior.

Precursor for Herbicides and Fungicides

In the synthesis of agrochemicals, substituted anilines are foundational components for a range of active ingredients. While specific public-domain examples detailing the direct synthesis of commercial herbicides and fungicides from this compound are limited, the analogous compound, 2,4-dichloro-5-isopropoxyaniline (B1580495), is documented as an important intermediate in the production of certain herbicides. This suggests that the isopropoxyaniline moiety is valuable in creating molecules with herbicidal properties. The synthesis pathway for such compounds typically involves the reaction of the aniline's amino group to form amides, ureas, or other functional groups that are crucial for the molecule's ability to interfere with biological processes in target weeds or fungi.

The development of novel fungicides, such as those derived from N-acyl-N-arylalaninates, often involves the use of substituted aniline precursors. These precursors are acylated to create the final active molecule. The presence of the isopropoxy group in this compound can be significant in tuning the lipophilicity of the resulting fungicide, which affects its uptake and translocation within the target pathogen.

Utilization in Insect Growth Regulator Chemistry

Insect Growth Regulators (IGRs) are a class of insecticides that interfere with the growth, development, and molting processes of insects, rather than acting as direct neurotoxins. Key classes of IGRs include chitin (B13524) synthesis inhibitors and juvenile hormone mimics. The synthesis of many IGRs relies on the assembly of complex molecules where substituted aromatic amines can serve as key structural components.

The aniline functional group of this compound provides a versatile reaction point for constructing the larger molecular frameworks characteristic of IGRs. For instance, it can be derivatized to form the core structures of compounds that inhibit chitin synthesis, a process vital for the formation of the insect exoskeleton. While direct synthetic routes from this compound to specific commercial IGRs are not extensively detailed in available literature, its structural motifs are consistent with those found in precursors for advanced pest control agents.

Role in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) is a multi-step process that relies on a series of well-defined chemical intermediates. Substituted anilines are among the most common and critical building blocks for creating complex drug molecules. A structurally related compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, is noted as an important chemical intermediate with wide applications in the fields of medicine and pesticides. This highlights the utility of the isopropoxy aniline scaffold in constructing biologically active molecules.

The synthesis of complex pharmaceuticals often involves biocatalytic processes, where enzymes are used to create chiral intermediates with high specificity. The development of amine-containing pharmaceuticals frequently employs such advanced synthetic strategies. While specific APIs derived directly from this compound are not publicly disclosed, its structure is suitable for incorporation into synthetic pathways for various therapeutic classes. The aniline group can be readily transformed into amides, sulfonamides, or used in coupling reactions to build the core of a target drug molecule.

Building Block in the Development of Dyes and Pigments

The production of organic dyes and pigments relies heavily on aromatic amine intermediates. These compounds serve as the foundation for chromophores, the part of a molecule responsible for its color. Various substituted chloroanilines, such as 2-Chloro-4-nitroaniline (B86195) and 4-Chloro-2-nitroaniline, are established intermediates in the synthesis of dyes and pigments.

The synthesis typically involves diazotization of the aniline's amino group, followed by a coupling reaction with another aromatic compound to create an azo dye. The specific substituents on the aniline ring, such as the chloro and isopropoxy groups in this compound, play a crucial role in determining the final color, as well as properties like lightfastness, thermal stability, and solubility of the pigment or dye.

Other Specialized Industrial Chemical Applications

Beyond the major applications in agrochemicals, pharmaceuticals, and colorants, aniline derivatives are utilized in the synthesis of a range of other specialized chemicals. These can include polymers, rubber additives, and other fine chemicals where the specific reactivity and properties imparted by the substituted aniline structure are required. The combination of chlorine and an isopropoxy group on the aniline ring gives this compound a unique profile that can be exploited in creating materials with specific thermal or electronic properties.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Isopropoxyaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a quantitative description of the molecule's electronic landscape. mdpi.com

For 2-Chloro-4-isopropoxyaniline, these calculations reveal key electronic parameters. The distribution of electron density, for instance, is heavily influenced by the substituents on the aniline (B41778) ring. The chlorine atom acts as an electron-withdrawing group through induction, while the isopropoxy and amino groups are electron-donating through resonance. This interplay dictates the molecule's polarity and intermolecular interactions.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

Theoretical calculations for substituted anilines often use the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. globalresearchonline.net The results from such a study on this compound would typically be summarized in a data table.

Table 1: Calculated Electronic Properties of this compound This table is illustrative, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations.

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

| Dipole Moment | Value | Debye |

These energetic and electronic descriptors are vital for predicting how the molecule will interact with other chemical species and its potential applications in materials science. indexcopernicus.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not static. The flexibility of the isopropoxy group allows for rotation around the oxygen-carbon bonds, leading to various spatial arrangements known as conformations. Molecular modeling techniques are used to explore these different conformations and identify the most stable (lowest energy) geometry.

Conformational analysis involves systematically rotating the flexible bonds (dihedral angles) and calculating the potential energy at each step. This process generates a potential energy surface, where the valleys correspond to stable conformers and the peaks represent the energy barriers to rotation. For this compound, the key rotational dynamics involve the orientation of the isopropyl group relative to the benzene (B151609) ring and the pyramidalization of the amino group. The steric hindrance from the adjacent chlorine atom and the electronic interactions with the ring influence the preferred conformation.

The most stable conformer represents the predominant structure of the molecule at equilibrium and is used as the starting point for further calculations of reactivity and spectroscopic properties.

Table 2: Key Conformational Parameters for this compound This table presents representative data for the lowest-energy conformer.

| Parameter (Atom Definition) | Predicted Value | Unit |

| Dihedral Angle (C3-C4-O-CH) | Value | Degrees |

| Dihedral Angle (C4-O-CH-(CH3)2) | Value | Degrees |

| Bond Length (C2-Cl) | Value | Ångströms (Å) |

| Bond Length (C4-O) | Value | Ångströms (Å) |

| Bond Angle (C3-C4-C5) | Value | Degrees |

Prediction of Reactivity Patterns and Transition States through Computational Methods

Computational chemistry offers powerful predictive capabilities for understanding chemical reactions. By analyzing the calculated electronic structure, one can predict how this compound will behave in a chemical reaction.

One common tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electron density on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the amino hydrogens.

Beyond static properties, computational methods can model the entire course of a chemical reaction. This involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Calculating the geometry and energy of transition states allows chemists to compare different potential reaction mechanisms and predict the most likely outcome. youtube.com This is crucial for designing synthetic routes and understanding reaction kinetics without needing to perform every experiment in the lab. nih.govmdpi.com

Simulation of Spectroscopic Properties for Advanced Characterization

Theoretical simulations of spectra are an invaluable tool for interpreting experimental data and confirming molecular structures. By calculating spectroscopic properties, chemists can assign experimental peaks with confidence and understand their molecular origins.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). mdpi.com Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. Comparing these simulated spectra with experimental results helps in the unambiguous assignment of each proton and carbon atom in the molecule. Often, a scaling factor is applied to the calculated values to improve the correlation with experimental data, accounting for systematic errors in the computational method and solvent effects. researchgate.net

Table 3: Simulated vs. Experimental NMR Chemical Shifts for this compound This table is a representative example comparing hypothetical experimental data with scaled theoretical predictions.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 | Value | Value | - | - |

| C2 | Value | Value | - | - |

| C3 | Value | Value | Value | Value |

| C4 | Value | Value | - | - |

| C5 | Value | Value | Value | Value |

| C6 | Value | Value | Value | Value |

| CH (isopropyl) | Value | Value | Value | Value |

| CH₃ (isopropyl) | Value | Value | Value | Value |

| NH₂ | - | - | Value | Value |

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. biorxiv.org These frequencies and their corresponding intensities can be used to simulate an entire IR spectrum. globalresearchonline.net This allows for the detailed assignment of experimental IR absorption bands, such as identifying the N-H stretching of the amino group, C-Cl stretching, C-O-C ether vibrations, and the characteristic modes of the aromatic ring. researchgate.net

Advanced Analytical Methodologies for 2 Chloro 4 Isopropoxyaniline in Research

Chromatographic Techniques for High-Resolution Purity Profiling and Process Monitoring (e.g., HPLC, GC, SFC)

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like 2-Chloro-4-isopropoxyaniline, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for purity profiling and process monitoring.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of aniline (B41778) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For aniline compounds, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to control the pH. UV detection is commonly employed, with wavelengths set around 254 nm or 280 nm where the aromatic ring of the aniline absorbs light. The development of a stability-indicating HPLC method allows for the separation of the main compound from any process-related impurities or degradation products.

Gas Chromatography (GC) is another essential tool, especially for volatile and thermally stable compounds like aniline derivatives. In GC, the sample is vaporized and injected into a column, typically a fused silica (B1680970) capillary column coated with a stationary phase like SE-54. Separation occurs as the components are carried through the column by an inert carrier gas (the mobile phase). A nitrogen-phosphorus detector (NPD) is often preferred for aniline analysis due to its high selectivity and sensitivity for nitrogen-containing compounds. When analyzing unfamiliar samples, it is highly recommended to confirm compound identifications using a secondary technique, such as mass spectrometry (GC-MS).

Supercritical Fluid Chromatography (SFC) presents an alternative, using a supercritical fluid (often carbon dioxide) as the mobile phase. It combines some of the best features of both GC and HPLC, offering fast separations with high efficiency.

Interactive Data Table: Typical Chromatographic Conditions for Aniline Derivative Analysis

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Technique | Reversed-Phase (RP-HPLC) | Capillary Gas Chromatography |

| Column | C18 (e.g., Zorbax ODS) | Fused Silica Capillary (e.g., SE-54) |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5) | Inert Carrier Gas (e.g., Helium, Nitrogen) |

| Detector | UV/VIS Detector (e.g., at 254 nm or 280 nm) | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Application | Purity assessment, stability studies, quantification in non-volatile samples. | Analysis of volatile impurities, quantification in various matrices. |

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Multi-dimensional NMR, Advanced Mass Spectrometry, X-ray Crystallography for complex structural elucidation)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the isopropoxy group. The aromatic protons would appear as distinct multiplets in the 6.5-7.5 ppm region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The isopropoxy group would show a septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the isopropoxy group.

Advanced Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural clues, helping to confirm the arrangement of atoms within the molecule.

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule. This technique requires a suitable single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise positions of all atoms in the molecule can be determined, providing unambiguous proof of its structure and stereochemistry. While finding a suitable crystal can be a rate-limiting step, the structural information obtained is unparalleled in its detail and accuracy.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals in aromatic region (3H) and aliphatic region (isopropoxy group, 7H). | Number and environment of hydrogen atoms. |

| ¹³C NMR | Distinct signals for each of the 9 carbon atoms. | Number and environment of carbon atoms. |

| High-Resolution MS | Accurate mass of the molecular ion (C₉H₁₂ClNO). | Confirmation of molecular formula. |

| X-ray Crystallography | Diffraction pattern from a single crystal. | Unambiguous 3D molecular structure. |

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a comprehensive tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples a gas chromatograph to a mass spectrometer. As components elute from the GC column, they are directly introduced into the MS, which acts as a highly specific detector. This allows for the separation and identification of individual components within a mixture, making it ideal for identifying process-related impurities or by-products in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC with mass spectrometry. This is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC. The LC separates the components of the mixture, which are then ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer. LC-MS, and its more advanced tandem MS (LC-MS/MS) version, offers high sensitivity and selectivity for detecting and quantifying aniline

Future Directions and Emerging Research Avenues for 2 Chloro 4 Isopropoxyaniline

Development of Novel and Economically Viable Synthetic Routes

While standard methods for synthesizing substituted anilines are established, future research will likely focus on developing more efficient, cost-effective, and environmentally benign pathways to 2-Chloro-4-isopropoxyaniline. The pursuit of economic viability necessitates minimizing steps, using cheaper starting materials, and employing recyclable catalysts.

Several plausible strategies could be optimized:

Multi-step Synthesis from Simple Precursors: A common approach involves the sequential functionalization of a simple benzene (B151609) derivative. One potential pathway starts with the nitration of chlorobenzene, followed by etherification with isopropoxide, and concluding with the reduction of the nitro group. The reduction step, in particular, offers room for innovation, moving from classical metal-acid systems (like Sn/HCl or Fe/HCl) to more sustainable catalytic hydrogenation methods using catalysts like platinum-on-carbon google.com.

Nucleophilic Aromatic Substitution (SNAr): An alternative route could begin with a molecule like 1,2-dichloro-4-nitrobenzene. A selective nucleophilic aromatic substitution with sodium isopropoxide would replace the chlorine at the C4 position, which is activated by the para-nitro group. This would be followed by the reduction of the nitro group to yield the final product. The efficiency of SNAr reactions on activated aryl halides makes this an attractive and potentially high-yield approach quizlet.comrsc.org.

Directed Synthesis Using Blocking Groups: More sophisticated routes could employ temporary blocking groups to achieve high regioselectivity. For instance, the para-position of an aniline (B41778) precursor could be blocked by bromination. Subsequent chlorination would be directed to the ortho position. The final step would involve the reductive removal of the bromine blocking group, yielding the desired 2-chloro substitution pattern google.com.

These potential routes are summarized in the table below.

| Synthetic Strategy | Key Steps | Potential Advantages | Key Research Focus |

| Linear Synthesis | 1. Nitration 2. Etherification 3. Nitro Reduction | Utilizes readily available starting materials. | Optimization of reaction conditions; development of green reduction methods (e.g., catalytic transfer hydrogenation). |

| SNAr Approach | 1. Nucleophilic substitution with isopropoxide 2. Nitro Reduction | Potentially fewer steps and high regioselectivity. | Investigating optimal solvents and conditions for selective substitution; catalyst screening for the reduction step. |

| Blocking Group Strategy | 1. Para-bromination (blocking) 2. Ortho-chlorination 3. De-bromination (reduction) | High control over isomer formation. | Development of efficient and selective bromination/de-bromination steps; process intensification to combine steps. |

Future research will focus on improving atom economy, reducing waste, and designing continuous flow processes for the synthesis of this compound, thereby enhancing its accessibility for broader applications.

Exploration of Undiscovered Chemical Transformations and Selectivity

The unique electronic and steric environment of this compound opens avenues for exploring novel chemical reactions and controlling selectivity. The interplay between the strongly activating amino and isopropoxy groups and the deactivating chloro group dictates the molecule's reactivity.

Electrophilic Aromatic Substitution: The positions ortho to the amino and isopropoxy groups are highly activated, making them prime targets for further functionalization through reactions like halogenation, nitration, or Friedel-Crafts acylation. Research into controlling the regioselectivity of these substitutions by tuning reaction conditions or using steric-directing auxiliary groups could yield a variety of novel derivatives.

Diazotization and Azo Coupling: The primary amino group is a gateway to a vast array of transformations via diazotization. Conversion of the amine to a diazonium salt allows for its replacement with a wide range of functionalities (e.g., -OH, -CN, other halogens) through Sandmeyer-type reactions wikipedia.org. Furthermore, these diazonium intermediates can undergo coupling reactions with activated aromatic compounds, such as phenols or other anilines, to produce highly colored azo dyes slideshare.neticrc.ac.irresearchgate.net. Exploring novel coupling partners for diazotized this compound could lead to new pigments and functional dyes.

Palladium-Catalyzed Cross-Coupling: The chlorine atom serves as a reactive handle for modern cross-coupling reactions. Techniques like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at this position wesleyan.edusigmaaldrich.comwikipedia.orglibretexts.org. Future work could involve developing specific catalyst systems optimized for this substrate to synthesize complex molecules, such as potential pharmaceutical or agrochemical candidates. Additionally, emerging research on non-directed, para-selective C-H functionalization of aniline derivatives could be applied to modify the ring at the position opposite the chloro group nih.govacs.org.

Integration into Advanced Materials Science Applications

The structural motifs within this compound make it a promising candidate for the synthesis of advanced materials.

Conducting Polymers: Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition nih.govrsc.orgresearchgate.net. Using this compound as a monomer would introduce chloro and isopropoxy side groups, which could significantly alter the resulting polymer's properties. The isopropoxy group could enhance solubility in organic solvents, facilitating processing, while the electronic influence of the substituents would tune the polymer's conductivity and redox potential rsc.org.

Organic Dyes and Pigments: As an aniline derivative, the compound is a classic precursor for azo dyes myskinrecipes.commyskinrecipes.com. The diazotization of its amino group followed by coupling with various aromatic nucleophiles can generate a library of new colorants. The specific substituents on the ring would influence the final color, lightfastness, and solubility of these dyes, making them potentially suitable for textiles, inks, and plastics upb.ro.

Organic Electronics: Oligomers of substituted anilines are being investigated for their semiconducting properties. The electronic character of the substituents has a strong effect on the HOMO/LUMO energy levels of these materials acs.org. The combination of an electron-donating isopropoxy group and an electron-withdrawing chloro group in this compound provides a tool to engineer the band gap of oligoanilines or other conjugated systems derived from it, suggesting a potential role in the development of organic semiconductors.

Catalytic Applications and Design in Organic Synthesis

An emerging area of research is the use of substituted anilines not just as substrates, but as integral components of catalytic systems.

Ligand Development: The nitrogen atom of the aniline can coordinate with transition metals. This compound can serve as a building block for more complex ligands. The electronic properties of the ligand, which are crucial for the activity and selectivity of a metal catalyst, can be finely tuned by the chloro and isopropoxy groups. Ruthenium and palladium complexes featuring aniline-derived ligands have shown high activity in transfer hydrogenation and cross-coupling reactions, respectively nih.govresearchgate.net.

Precatalyst Synthesis: Recent studies have demonstrated that simple, well-defined palladium(II) complexes bearing aniline ligands, such as [(NHC)PdCl₂(aniline)], are highly active and stable precatalysts for challenging cross-coupling reactions nih.gov. The structural and electronic diversity of the aniline ligand is key to optimizing catalyst performance. This compound represents an unexplored scaffold in this class of precatalysts, offering a unique electronic profile for tuning reactivity.

| Potential Catalytic Role | Design Principle | Target Reactions |

| Ligand Component | Aniline nitrogen acts as a coordinating atom; substituents tune electronic/steric properties. | Hydrogenation, Cross-Coupling, Polymerization. |

| Precatalyst Scaffold | Forms stable, well-defined metal complexes (e.g., with Pd) for easy handling and high activity. | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. |

| Substrate in Catalysis | Acts as a building block in metal-catalyzed reactions to form complex heterocycles. | Quinoline synthesis, multicomponent reactions. |

Expanding its Role as a Versatile Synthon in Diverse Chemical Architectures

A synthon is a conceptual building block used in retrosynthetic analysis to represent a potential starting material nih.gov. Due to its multiple, orthogonally reactive functional groups, this compound is an archetypal versatile synthon for constructing complex molecular frameworks.

Substituted anilines are fundamental intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and dyes myskinrecipes.comsemanticscholar.orgwisdomlib.org. The specific arrangement of functional groups in this compound allows for a programmed, stepwise elaboration:

The amino group can be acylated, alkylated, or converted into a diazonium salt for a host of subsequent transformations.

The chloro group provides a site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl fragments.

The aromatic ring , activated by the amino and isopropoxy groups, is amenable to selective electrophilic substitution at its vacant positions.

This trifecta of reactivity allows synthetic chemists to use this compound as a strategic linchpin in the assembly of complex target molecules, building out different parts of the structure from its distinct functional handles. Its future role as a synthon will expand as chemists design new synthetic routes that leverage its inherent versatility to access novel chemical architectures for a variety of applications.

常见问题

Basic: What are the recommended synthetic routes for 2-Chloro-4-isopropoxyaniline, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic aromatic substitution or Ullmann-type coupling. For example, substituting a nitro group on the aromatic ring with isopropoxy under alkaline conditions (e.g., KOH in DMSO) followed by reduction of the nitro group to an amine (using Pd/C and H₂) is a common pathway. Optimization involves:

- Temperature control : Higher temperatures (80–120°C) improve substitution kinetics but may increase side reactions.

- Catalyst selection : Palladium-based catalysts enhance reduction efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for methyl groups; δ 4.5–5.0 ppm for methine) .

- FT-IR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0845 for C₉H₁₂ClNO) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors .

- Decontamination : Clean spills with 10% sodium bicarbonate solution to neutralize acidic byproducts .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and protocols to minimize variability .

- Purity validation : Confirm compound purity (>98%) via HPLC and cross-reference with certificates of analysis (CoA) .

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electron density and transition states. Basis sets like 6-31G* provide accurate geometries .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .

- Solvent modeling : Incorporate polarizable continuum models (PCM) to simulate solvent effects on reaction kinetics .

Advanced: How should experimental designs be structured to investigate the electronic effects of substituents on the aromatic ring of this compound?

Methodological Answer:

- Hammett analysis : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and measure reaction rates (e.g., hydrolysis) .

- Spectroscopic trends : Correlate substituent electronic parameters (σ⁺) with NMR chemical shifts or IR frequencies .

- Kinetic studies : Use stopped-flow techniques to monitor intermediate formation under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。